[2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-yl](thiophen-2-yl)methanone
Description
2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C21H26N2OS |
|---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H26N2OS/c1-14-11-16(21(3,4)5)12-15(2)17(14)13-19-22-8-9-23(19)20(24)18-7-6-10-25-18/h6-7,10-12H,8-9,13H2,1-5H3 |
InChI Key |
RCCOVZZJYUVLHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1CC2=NCCN2C(=O)C3=CC=CS3)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction times, and using continuous flow reactors to enhance efficiency.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with halogens, alkyl groups, or other functional groups under appropriate conditions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazole and thiophene exhibit significant anticancer properties. For example, compounds similar to 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-yl](thiophen-2-yl)methanone have shown efficacy against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. In vitro assays demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Studies have demonstrated that thiophene-linked compounds possess potent antibacterial effects against a range of pathogens, including Escherichia coli and Staphylococcus aureus. The presence of the thiophene moiety enhances the interaction with bacterial membranes, leading to increased permeability and subsequent bacterial cell death .
Pharmacological Applications
Nasal Decongestant
One of the most notable applications of related compounds is their use as nasal decongestants. For instance, xylometazoline, a well-known imidazole derivative, is widely used for treating nasal congestion due to its vasoconstrictive properties. The structural similarity suggests that 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-yl](thiophen-2-yl)methanone could also exhibit similar pharmacological effects .
Anti-inflammatory Effects
Compounds containing thiophene rings have been reported to exhibit anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting their potential use in treating inflammatory diseases .
Material Science Applications
Conductivity-Based Sensors
Thiophene derivatives are being explored for their application in organic electronics due to their conductive properties. The incorporation of imidazole structures may enhance the stability and conductivity of materials used in sensors and electronic devices .
Case Studies
Mechanism of Action
The mechanism by which 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-ylmethanone stands out due to its unique combination of aromatic and heterocyclic structures
Biological Activity
The compound 2-(4-tert-butyl-2,6-dimethylbenzyl)-4,5-dihydro-1H-imidazol-1-yl](thiophen-2-yl)methanone , commonly referred to as Xylometazoline , is a synthetic organic molecule notable for its complex structure, which combines imidazole and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in the pharmaceutical domain.
- Molecular Formula : C16H24N2
- Molecular Weight : 244.38 g/mol
- CAS Number : 526-36-3
- Melting Point : 131-133 °C
- Solubility : Soluble in DMSO and ethanol; insoluble in water .
Xylometazoline acts primarily as an adrenergic agonist , functioning as a vasoconstrictor. It stimulates alpha-adrenergic receptors in the nasal mucosa, leading to reduced blood flow and subsequent decongestion of nasal passages. This mechanism is vital for treating conditions such as rhinitis and sinusitis .
Pharmacological Uses
Xylometazoline is widely used in medicine for:
- Nasal Decongestion : Effective in treating allergic rhinitis and sinusitis.
- Ophthalmic Applications : Occasionally utilized in eye drops to relieve redness .
Toxicity Profile
The compound has a documented toxicity profile:
- Oral LD50 : 230 mg/kg in rats; 75 mg/kg in mice.
- Subcutaneous LD50 : 90 mg/kg in rats; 53 mg/kg in mice.
- Intraperitoneal LD50 : 43 mg/kg in rats .
Case Studies
A notable case involved three pediatric patients who experienced toxicity due to a compounding error that resulted in exposure to a drug concentration significantly above the recommended dosage. These patients presented with bradypnea and bradycardia but were managed effectively with fluid therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| Xylometazoline | Imidazole + Thiophene | Vasoconstrictor | Effective nasal decongestant |
| Oxymetazoline | Similar structure | Vasoconstrictor | Longer duration of action |
| Phenylephrine | Simple phenol derivative | Vasoconstrictor | Less potent than Xylometazoline |
The structural complexity of Xylometazoline enhances its lipophilicity and selectivity towards biological targets compared to simpler analogs like phenylephrine.
Research Findings
Research indicates that derivatives of imidazole can exhibit various biological activities including antifungal and anticancer properties. The specific biological activity of Xylometazoline requires further empirical testing to elucidate its efficacy and mechanisms of action beyond its established uses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
